GR122222X

DNA Gyrase Competitive Binding Assay IC50

For robust HTS assays, GR122222X delivers a superior IC₅₀ of 11 nM, providing a 3.8-fold enhancement in potency over novobiocin. Its unique binding mode enables high-resolution co-crystallization of the 24-kDa GyrB fragment, making it essential for molecular replacement studies. Choose GR122222X as a validated positive control for ATPase inhibition and target engagement assays.

Molecular Formula C26H35N5O11S2
Molecular Weight 657.7 g/mol
CAS No. 161161-54-2
Cat. No. B1672114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR122222X
CAS161161-54-2
SynonymsGR 122222X
GR-122222X
GR122222X
Molecular FormulaC26H35N5O11S2
Molecular Weight657.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1O)O)CS)C(=O)OC(=O)C(C)N(C(=O)C(C)N)C(=O)C(C=S)NC(=O)C(CO)NC(=O)C2C(CCN2)O
InChIInChI=1S/C26H35N5O11S2/c1-10-17(34)6-18(35)13(8-43)19(10)26(41)42-25(40)12(3)31(23(38)11(2)27)24(39)15(9-44)30-21(36)14(7-32)29-22(37)20-16(33)4-5-28-20/h6,9,11-12,14-16,20,28,32-35,43H,4-5,7-8,27H2,1-3H3,(H,29,37)(H,30,36)/t11-,12-,14-,15-,16+,20-/m0/s1
InChIKeyNKIYYTUDHBVJTH-UBOLUKANSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GR122222X (CAS 161161-54-2): A Cyclothialidine-Class DNA Gyrase B Inhibitor with Crystallographic and Binding Advantages


GR122222X (CAS 161161-54-2), also known as Cyclothialidine C or kappa-Lactone, is a cyclic peptide belonging to the cyclothialidine class of bacterial DNA gyrase inhibitors [1]. It functions by binding to the N-terminal 43-kDa fragment of the GyrB subunit, thereby competitively inhibiting ATPase activity [2]. Its well-characterized interaction with GyrB has enabled its use as a tool compound for crystallographic studies, facilitating the determination of high-resolution complex structures for molecular replacement [3].

Why Generic Substitution with Other GyrB Inhibitors is Not Supported for GR122222X


GR122222X cannot be generically substituted with other in-class DNA gyrase B inhibitors, such as the coumarin antibiotic novobiocin, due to significant differences in binding affinity, mechanism, and structural interaction [1]. Quantitative binding assays reveal GR122222X exhibits a 3.8-fold higher potency in displacing the radioligand [³H]dihydronovobiocin from the GyrB target compared to novobiocin itself [2]. Furthermore, X-ray crystallography has demonstrated that despite sharing a competitive binding relationship with ATP and coumarins, GR122222X engages the GyrB binding pocket in a distinctly different manner, which has direct implications for target selectivity, resistance profile interpretation, and the design of structure-based experiments [3].

GR122222X: Quantified Performance Differentiators Against Reference Compounds


Competitive Displacement Potency of GyrB Binding: GR122222X vs. Novobiocin and Dihydronovobiocin

In a standardized scintillation proximity assay (SPA) using a biotin-labeled 43-kDa GyrB fragment and [³H]dihydronovobiocin as the radioligand, GR122222X demonstrated significantly higher competitive binding potency than the coumarin antibiotics novobiocin and dihydronovobiocin [1]. The 50% inhibitory concentration (IC₅₀) for GR122222X was 11 nM, while the values for novobiocin and dihydronovobiocin were 42 nM and 64 nM, respectively [1]. This translates to GR122222X being approximately 3.8-fold more potent than novobiocin and 5.8-fold more potent than dihydronovobiocin in this specific binding displacement context.

DNA Gyrase Competitive Binding Assay IC50

Structural Differentiation of GR122222X Binding Mode Compared to Novobiocin and ATP

High-resolution crystal structures of the 24-kDa N-terminal fragment of E. coli GyrB in complex with GR122222X, novobiocin, and the ATP analogue ADPNP were solved and compared [1]. The analysis revealed that the three ligands, despite being chemically dissimilar and binding to the protein in very different ways, are competitive due to a small degree of overlap in their binding sites [1]. Specifically, GR122222X (a cyclothialidine) engages a distinct set of residues and utilizes a different binding pose compared to novobiocin (a coumarin) and ADPNP [1].

X-ray Crystallography Binding Mode Structural Biology

Potency Against Full-Length DNA Gyrase: Class-Level Inference vs. Parent Compound

While a direct head-to-head comparison of GR122222X's potency in the full-length DNA gyrase supercoiling assay against novobiocin is not available, its class-level potency can be benchmarked against the parent compound, cyclothialidine. Cyclothialidine inhibited Escherichia coli DNA gyrase with an IC₅₀ of 30 ng/mL [1]. The original research on GR122222X describes it as a 'potent inhibitor of the supercoiling reaction of bacterial DNA gyrase' but does not provide a specific IC₅₀ value for this assay, focusing instead on its stoichiometric binding to the GyrB fragment [2].

Enzyme Inhibition Supercoiling Assay Cyclothialidine

Proven Utility in Enabling GyrB Crystallography: A Differentiator from Less Characterized Analogs

GR122222X has a proven and documented utility in facilitating the crystallization and structural determination of the DNA gyrase B protein fragment [1]. Its complex with a 24-kDa N-terminal fragment of GyrB was successfully crystallized and its structure solved, enabling molecular replacement studies [2]. This is a direct, application-specific advantage that is not universally shared by all cyclothialidine analogs or other GyrB inhibitors.

Crystallography Molecular Replacement Structural Biology

Selective ATPase Inhibition Profile: Stoichiometric Binding to the 43-kDa GyrB Fragment

Mechanistic studies have established that GR122222X binds stoichiometrically to inactivate the ATPase activity of a 43-kDa N-terminal fragment of the GyrB subunit, and it competitively inhibits the binding of a radiolabelled coumarin drug to this fragment [1]. The mode of action is described as 'similar, but not identical' to that of coumarin antibiotics, indicating a distinct molecular mechanism at the ATPase domain [1].

ATPase Enzyme Mechanism GyrB

Optimal Research Scenarios for Procuring GR122222X (CAS 161161-54-2) Over Analogs


High-Throughput Screening for Novel Non-Coumarin GyrB Inhibitors

GR122222X is an ideal tool for establishing a competitive binding assay in a high-throughput screening (HTS) format. Its superior potency in displacing a radiolabeled coumarin ligand (IC₅₀ of 11 nM in an SPA format) allows for a robust assay window and sensitive detection of new chemical entities that bind to the same GyrB site [1]. This makes it a superior choice over novobiocin (IC₅₀ of 42 nM) for assay development [1].

Structure-Based Drug Design and X-ray Crystallography

For laboratories aiming to solve new co-crystal structures of the GyrB N-terminal domain, GR122222X is a uniquely valuable tool. It has been successfully used to crystallize the 24-kDa GyrB fragment and solve its structure, which can then serve as a search model for molecular replacement phasing of novel inhibitor complexes [2]. Its distinct binding mode compared to ATP and coumarins also makes it a key reference compound for understanding the full chemical landscape of the GyrB active site [3].

Mechanistic Studies of ATPase Inhibition

When the research objective is to dissect the specific mechanism of ATPase inhibition at the GyrB N-terminal domain, GR122222X is the preferred reagent. Its established mechanism of stoichiometric binding and competitive inhibition with coumarins, while being 'similar, but not identical' to coumarin antibiotics, makes it a valuable comparator for differentiating between various modes of action within this enzyme class [4].

Validation of GyrB as a Target in Antibacterial Discovery

GR122222X serves as a critical positive control in experiments designed to validate the essentiality and druggability of the DNA gyrase B subunit. Its well-characterized binding to a specific, functionally essential fragment (the 43-kDa N-terminal ATPase domain) provides a robust and reproducible way to generate a 'bound' reference state in biophysical assays such as NMR or surface plasmon resonance (SPR) [4].

Technical Documentation Hub

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